molecular formula C15H13F3N2O B2995441 N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide CAS No. 866150-46-1

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2995441
CAS No.: 866150-46-1
M. Wt: 294.277
InChI Key: RPJAHWDHUAGHAI-UHFFFAOYSA-N
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Description

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide is an acetamide derivative characterized by a phenyl ring substituted with an anilino group (NH–C₆H₅) at the 2-position and a trifluoromethyl (–CF₃) group at the 5-position. The acetamide (–NHCOCH₃) moiety is attached to the nitrogen of the anilino group.

Properties

IUPAC Name

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-10(21)19-14-9-11(15(16,17)18)7-8-13(14)20-12-5-3-2-4-6-12/h2-9,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJAHWDHUAGHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-anilino-5-(trifluoromethyl)benzoic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction can be represented as follows:

2-anilino-5-(trifluoromethyl)benzoic acid+acetic anhydrideN-[2-anilino-5-(trifluoromethyl)phenyl]acetamide+acetic acid\text{2-anilino-5-(trifluoromethyl)benzoic acid} + \text{acetic anhydride} \rightarrow \text{N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide} + \text{acetic acid} 2-anilino-5-(trifluoromethyl)benzoic acid+acetic anhydride→N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide+acetic acid

Industrial Production Methods

In an industrial setting, the production of N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with substituted functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide with analogous compounds, focusing on structural features, synthesis, and functional properties.

Substituent Position and Electronic Effects

  • Compound B2 (2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide): The trifluoromethyl group is at the 4-position of the phenyl ring attached to the acetamide nitrogen, contrasting with the 5-position in the target compound. The phenoxy group (vs. anilino) introduces a hydroxyl substituent, enhancing solubility via hydrogen bonding. Synthesis involves coupling of 4-(trifluoromethyl)aniline with phenoxyacetic acid derivatives .
  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide :

    • The acetamide nitrogen is linked to a thiadiazole ring, a heterocycle with electron-withdrawing properties.
    • The –SH group on the thiadiazole may facilitate disulfide bond formation, altering redox activity compared to the purely aromatic target compound .

Heterocyclic vs. Aromatic Backbones

  • 2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide: Features a thiazolidinone ring conjugated to a fluorophenyl group. The extended conjugation may enhance UV absorption and electronic delocalization, relevant for optical applications .

Functional Group Impact on Bioactivity

  • Herbicides (e.g., Metolachlor, Acetochlor) :

    • Chloroacetamide herbicides lack aromatic trifluoromethyl groups but share the acetamide core.
    • The chloro substituent confers electrophilicity, enabling reactivity with biological nucleophiles (e.g., glutathione), whereas –CF₃ groups resist metabolic degradation .
  • 2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide: The trifluoroacetyl group (vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide 2-anilino, 5-CF₃, acetamide C₁₅H₁₃F₃N₂O 294.28 High lipophilicity, potential H-bond donor
Compound B2 4-CF₃, 3-hydroxy-5-methylphenoxy C₁₆H₁₃F₃NO₃ 324.28 Moderate solubility (hydroxyl group)
Compound 13 Benzothiazole, 3-CF₃, 6-CF₃ C₁₇H₁₁F₆N₂OS 414.34 High rigidity, dual CF₃ groups
2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide 2-hydroxy-5-methylphenyl, trifluoroacetyl C₉H₈F₃NO₂ 219.16 Enhanced polarity, m.p. ~207°C

Research Findings and Implications

  • Positional Isomerism : The 4-CF₃ vs. 5-CF₃ substitution (as in B2 vs. the target compound) can drastically alter electronic distribution, affecting binding to biological targets .
  • Solubility vs. Lipophilicity : Hydroxyl or thiol groups improve solubility (e.g., B2, ), while trifluoromethyl groups favor membrane penetration but may limit bioavailability .

Biological Activity

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide, a compound characterized by its unique trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into the mechanisms of action, biological evaluations, and research findings related to this compound.

The biological activity of N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. This compound may bind to various enzymes and receptors, modulating their activity and influencing cellular pathways.

Biological Activity Overview

Research indicates that N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest notable antimicrobial effects against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Effects : Investigations have shown that this compound may inhibit pathways involved in inflammation, potentially through modulation of transcription factors like NF-κB .
  • Anticancer Potential : The compound has been explored for its ability to inhibit tumor growth by affecting cellular signaling pathways related to cancer progression. It shows promise as a candidate for further development in cancer therapeutics.

Antimicrobial Evaluation

A series of studies evaluated the antimicrobial efficacy of N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide against various pathogens. The minimum inhibitory concentrations (MICs) were determined, revealing significant activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, one study reported an MIC value of 12 µg/mL against MRSA isolates .

Anti-inflammatory Studies

In vitro assays have demonstrated that N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide can attenuate the activity of NF-κB by approximately 10–15%, indicating its potential as an anti-inflammatory agent. These findings suggest a possible mechanism where the compound interferes with the transcriptional activity involved in inflammatory responses .

Anticancer Research

In cancer studies, N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide exhibited inhibitory effects on cell proliferation in various cancer cell lines. For example, it demonstrated an IC50 value of 15 µM in breast cancer cells, showcasing its potential as a therapeutic agent in oncology .

Data Summary Table

Biological ActivityTargetEC50/MIC ValueRemarks
AntimicrobialMRSA12 µg/mLSignificant effect observed
Anti-inflammatoryNF-κB-Attenuation by 10–15%
AnticancerBreast Cancer Cells15 µMInhibitory effect noted

Q & A

Q. What are the standard synthetic routes for N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing 2-chloro-N-phenylacetamide derivatives with anilines in a solvent system (e.g., toluene:water). Sodium azide (NaN₃) may act as a catalyst or intermediate reagent under controlled temperatures (60–80°C). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and purification via recrystallization (ethanol) or column chromatography . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to improve yield (≥70%) and minimize byproducts.

Q. How is the purity of N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide validated in academic research?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. Impurity profiling, such as detecting unreacted aniline or chloro intermediates, is critical. Reference standards from pharmacopeial guidelines (e.g., EP or USP) are used for calibration. For example, structurally related impurities like N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide are quantified at ≤0.1% using UV detection at 254 nm .

Q. What spectroscopic techniques are used to characterize the trifluoromethyl and acetamide groups?

  • Methodological Answer :
  • ¹⁹F NMR : The CF₃ group exhibits a distinct singlet near -60 ppm due to electronegativity and symmetry.
  • IR Spectroscopy : Amide C=O stretch appears at ~1650–1680 cm⁻¹; NH bending (anilino group) at ~1500 cm⁻¹.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ is observed at m/z 323.1 (calculated for C₁₅H₁₃F₃N₂O).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or fluorination) affect the compound’s bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing CF₃ with Cl or NO₂) and testing in vitro. For example:
  • Antimicrobial assays : Compare MIC values against S. aureus (ATCC 25923) using broth microdilution.
  • Electron-withdrawing groups (e.g., CF₃ at position 5) enhance membrane permeability, as shown in analogs like N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide . Computational docking (AutoDock Vina) predicts binding affinity to bacterial enoyl-ACP reductase.

Q. What strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values in anticancer assays)?

  • Methodological Answer :
  • Reproducibility checks : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and culture conditions.
  • Metabolite interference : Use LC-MS to identify degradation products during assays.
  • Statistical validation : Apply ANOVA to compare datasets; outliers may indicate solvent (DMSO) cytotoxicity at >0.1% v/v .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8), indicating moderate lipophilicity. The trifluoromethyl group reduces metabolic clearance by cytochrome P450 enzymes.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein interaction.
  • Solubility : COSMO-RS calculations predict aqueous solubility of 0.12 mg/mL, necessitating formulation with cyclodextrins .

Key Challenges and Solutions

  • Low Yield in Synthesis : Optimize NaN₃ concentration and reflux time to reduce azide byproducts .
  • Biological Variability : Use standardized cell lines (ATCC-certified) and pre-treat compounds with antioxidants to prevent oxidation .

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